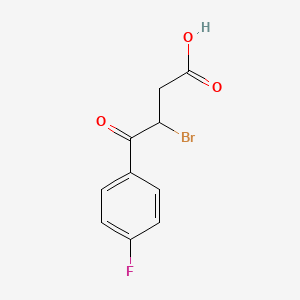

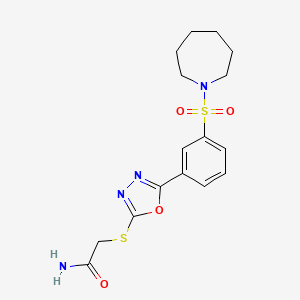

3-Bromo-4-(4-fluorophenyl)-4-oxobutanoic acid

Overview

Description

3-Bromo-4-(4-fluorophenyl)-4-oxobutanoic acid, also known as 3-bromo-4-F-4-oxobutanoic acid, is an organofluorine compound with a wide range of applications in the field of scientific research. This compound is a carboxylic acid and is commonly used in laboratory experiments. It has been found to have many biochemical and physiological effects, and is used in a variety of research applications.

Scientific Research Applications

Molecular Structure and Synthesis

The compound 3-Bromo-4-(4-fluorophenyl)-4-oxobutanoic acid is closely related to various compounds studied for their molecular structures and synthetic routes. One such compound, 4-((4-fluorophenyl)amino)-4-oxobutanoic acid (BFAOB), was efficiently synthesized and its structure confirmed by SC-XRD, showing two crystallographically different molecules in the unit. Strong hydrogen bonding stabilizes the crystal packing, with DFT calculations demonstrating high stability of the BFAOB crystal compound (Ashfaq et al., 2021). Another related study on 4-(3-Fluoro-4-methylanilino)-2-methylidene-4-oxobutanoic acid highlighted the crystal structure and hydrogen bonding forming a two-dimensional network (Nayak et al., 2013).

Reaction and Synthesis Applications

Ethyl 4-bromo-3-oxobutanoate's reaction with benzene in the presence of aluminum chloride resulted in various compounds, demonstrating its utility in synthetic chemistry (Kato & Kimura, 1979). Additionally, the synthesis of new surfactants and their properties, including 4-((4-bromophenyl)(dodecyl)amino)-4-oxobutanoic acid, revealed unusual large-diameter premicellar aggregation, underscoring the compound's potential in surfactant chemistry (Chen, Hu, & Fu, 2013).

Antioxidant and Biological Activities

Nitrogen-containing bromophenols derived from marine red algae, including compounds structurally similar to 3-Bromo-4-(4-fluorophenyl)-4-oxobutanoic acid, have shown potent scavenging activity against DPPH radicals. These findings indicate the potential application of such compounds in food and pharmaceutical fields as natural antioxidants (Li, Li, Gloer, & Wang, 2012).

properties

IUPAC Name |

3-bromo-4-(4-fluorophenyl)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrFO3/c11-8(5-9(13)14)10(15)6-1-3-7(12)4-2-6/h1-4,8H,5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAZGDYWJCWEYTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(CC(=O)O)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[((E)-2-{4-[(4-methylbenzyl)oxy]benzoyl}hydrazono)methyl]phenyl}acetamide](/img/structure/B2638008.png)

![2-[(4-Methylphenyl)methyl]-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one](/img/structure/B2638012.png)

![2-(4-methoxybenzamido)-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2638013.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2638017.png)

![1-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2638021.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3,4,5-triethoxybenzamide](/img/structure/B2638026.png)